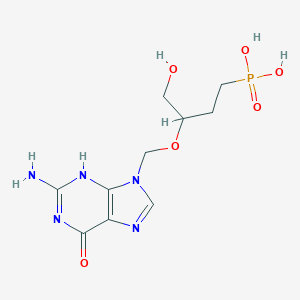
9-(1-Hydroxy-4-phosphinyl-2-butoxymethyl)guanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(1-Hydroxy-4-phosphinyl-2-butoxymethyl)guanine, commonly known as HPMG, is a synthetic nucleoside analog that has been studied for its antiviral properties. HPMG has been found to be effective against a range of DNA viruses, including herpes simplex virus, cytomegalovirus, and varicella-zoster virus.
Wirkmechanismus
HPMG is a nucleoside analog that is incorporated into the viral DNA during replication. Once incorporated, HPMG acts as a chain terminator, preventing further DNA synthesis. This inhibits viral replication and prevents the virus from spreading.
Biochemische Und Physiologische Effekte
HPMG has been found to have a low toxicity profile in vitro. It has been shown to have minimal effects on cellular DNA replication and cell viability. HPMG has also been found to have a low potential for resistance development, making it a promising candidate for antiviral therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of HPMG is its broad-spectrum antiviral activity. It has been found to be effective against a range of DNA viruses, making it a promising candidate for the development of antiviral therapies. However, one limitation of HPMG is its low solubility in water, which can make it difficult to work with in lab experiments.
Zukünftige Richtungen
For research on HPMG could include the development of new synthesis methods to improve its solubility in water. Additionally, further studies could be conducted to investigate the potential use of HPMG in combination with other antiviral agents to enhance its efficacy. Finally, studies could be conducted to investigate the potential use of HPMG in the treatment of other viral infections, such as hepatitis B and C.
Synthesemethoden
HPMG is synthesized by a multistep process that involves the reaction of guanine with phosphorus oxychloride to form 9-(4-chlorophosphinyl)-2,6-diaminopurine. This compound is then reacted with 1-butoxy-4-iodobutane in the presence of a palladium catalyst to form HPMG.
Wissenschaftliche Forschungsanwendungen
HPMG has been extensively studied for its antiviral properties. It has been found to be effective against a range of DNA viruses, including herpes simplex virus, cytomegalovirus, and varicella-zoster virus. HPMG works by inhibiting viral DNA synthesis, which prevents the virus from replicating and spreading.
Eigenschaften
CAS-Nummer |
104880-60-6 |
|---|---|
Produktname |
9-(1-Hydroxy-4-phosphinyl-2-butoxymethyl)guanine |
Molekularformel |
C10H16N5O6P |
Molekulargewicht |
333.24 g/mol |
IUPAC-Name |
[3-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-4-hydroxybutyl]phosphonic acid |
InChI |
InChI=1S/C10H16N5O6P/c11-10-13-8-7(9(17)14-10)12-4-15(8)5-21-6(3-16)1-2-22(18,19)20/h4,6,16H,1-3,5H2,(H2,18,19,20)(H3,11,13,14,17) |
InChI-Schlüssel |
QVNXYSKNFUJRMI-UHFFFAOYSA-N |
Isomerische SMILES |
C1=NC2=C(N1COC(CCP(=O)(O)O)CO)NC(=NC2=O)N |
SMILES |
C1=NC2=C(N1COC(CCP(=O)(O)O)CO)N=C(NC2=O)N |
Kanonische SMILES |
C1=NC2=C(N1COC(CCP(=O)(O)O)CO)NC(=NC2=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



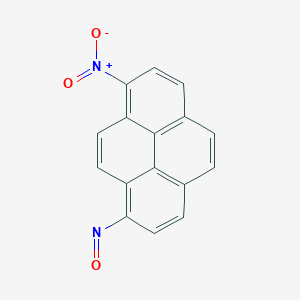
![6b,7a-Dihydro-7H-cycloprop[a]acenaphthylen-7-amine hydrochloride](/img/structure/B22680.png)
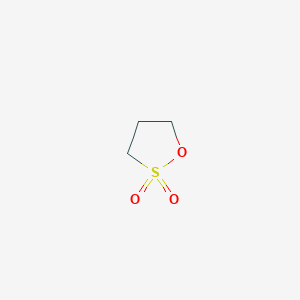
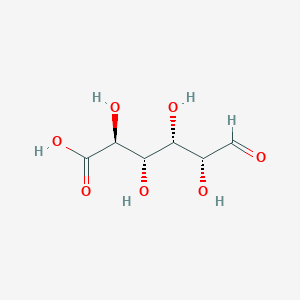
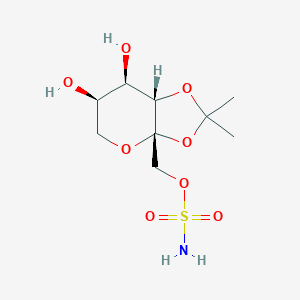
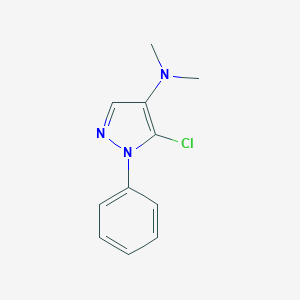
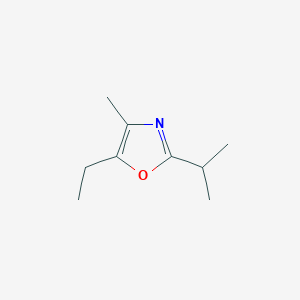
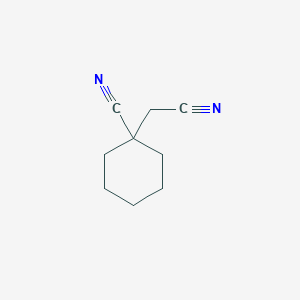
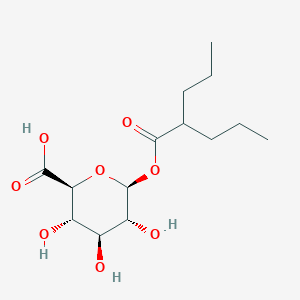
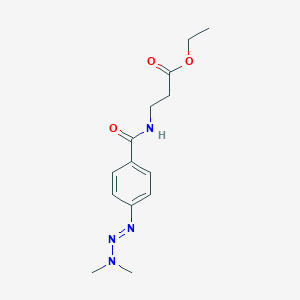
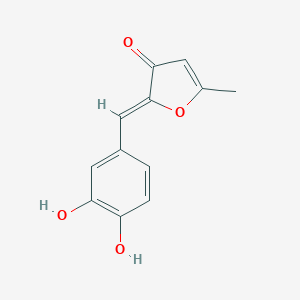
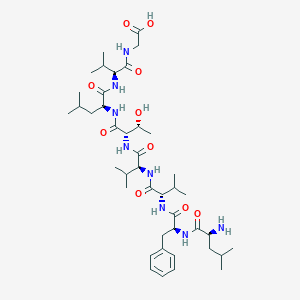
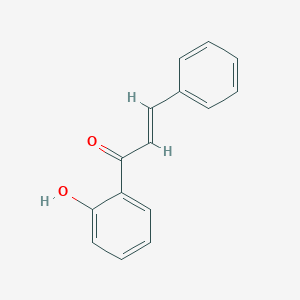
![(1S,2R,5S)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol](/img/structure/B22708.png)